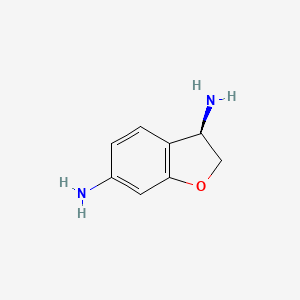
(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine is an organic compound with a unique structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3R)-2,3-Dihydro-1-benzofuran-3,6-diamine typically involves stereoselective synthesis methods. One common approach is the reduction of a precursor compound, such as a nitrobenzofuran derivative, under specific conditions to yield the desired diamine. The reaction conditions often include the use of reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated benzofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, fully saturated benzofuran derivatives, and various substituted benzofuran diamines.
Scientific Research Applications
(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-2,3-Dihydro-1-benzofuran-3,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine: shares similarities with other benzofuran derivatives, such as 2,3-dihydro-1-benzofuran-3,6-diamine and 2,3-dihydro-1-benzofuran-3,7-diamine.
Enantiomers and Diastereomers: The compound has enantiomers and diastereomers that differ in their spatial arrangement but share the same molecular formula.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(3R)-2,3-dihydro-1-benzofuran-3,6-diamine |
InChI |
InChI=1S/C8H10N2O/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,9-10H2/t7-/m0/s1 |
InChI Key |
NUBUAOZJUKDCCF-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)N)N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


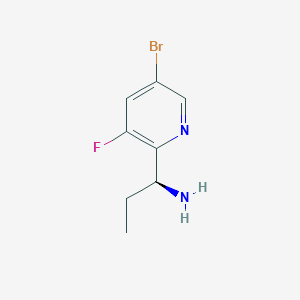
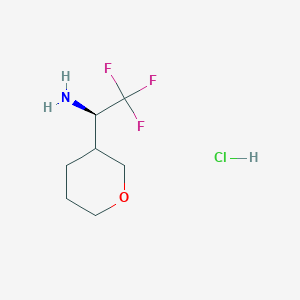
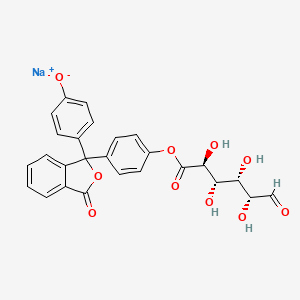

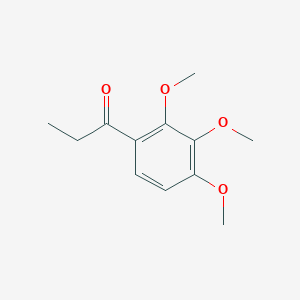
![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)
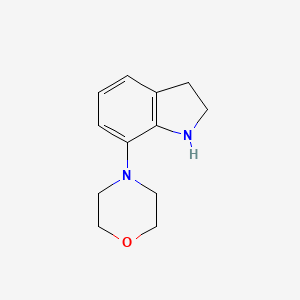

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)
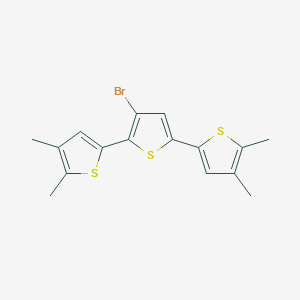
![(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine](/img/structure/B13041031.png)
![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
![2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)

